molecular formula C22H19N5O B11326587 2-(4-methoxyphenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-methoxyphenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11326587
M. Wt: 369.4 g/mol
InChI Key: DLCOZQCMXFRBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenylhydrazine with 2,3-dimethyl-1-phenyl-1H-pyrrole-4-carbaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

2-(4-methoxyphenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxy groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-methoxyphenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects, or interaction with DNA and RNA, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar compounds to 2-(4-methoxyphenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include:

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-11,12-dimethyl-10-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H19N5O/c1-14-15(2)27(17-7-5-4-6-8-17)21-19(14)22-24-20(25-26(22)13-23-21)16-9-11-18(28-3)12-10-16/h4-13H,1-3H3

InChI Key

DLCOZQCMXFRBCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.